molecular formula C11H11NO2 B14289679 4-Ethenyl-3-phenyl-1,3-oxazolidin-2-one CAS No. 115148-31-7

4-Ethenyl-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14289679
CAS No.: 115148-31-7
M. Wt: 189.21 g/mol
InChI Key: RIOBQXVWQLFGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenyl-3-phenyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring with a phenyl and an ethenyl substituent. This compound is part of the oxazolidinone class, which is known for its applications in medicinal chemistry, particularly as antibacterial agents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group.

    Reduction: Reduction reactions can occur at the oxazolidinone ring, leading to the formation of various derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution often involves reagents like bromine or nitric acid.

Major Products:

    Oxidation: Products include epoxides and diols.

    Reduction: Reduced derivatives of the oxazolidinone ring.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-ethenyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is achieved by binding to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Uniqueness: 4-ethenyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other oxazolidinones.

Properties

CAS No.

115148-31-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-ethenyl-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H11NO2/c1-2-9-8-14-11(13)12(9)10-6-4-3-5-7-10/h2-7,9H,1,8H2

InChI Key

RIOBQXVWQLFGTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1COC(=O)N1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.